

SGC-iMLLT: A Technical Guide to the Mechanism of Action on MLLT1/3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SGC-iMLLT	
Cat. No.:	B1193482	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **SGC-iMLLT**, a first-in-class chemical probe for the YEATS domains of Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To 1 (MLLT1/ENL) and 3 (MLLT3/AF9). MLLT1 and MLLT3 are epigenetic "reader" proteins implicated in the development and progression of various cancers, including acute myeloid leukemia (AML).[1][2] **SGC-iMLLT** serves as a critical tool for elucidating the biological functions of these proteins and exploring their therapeutic potential.[1][2][3]

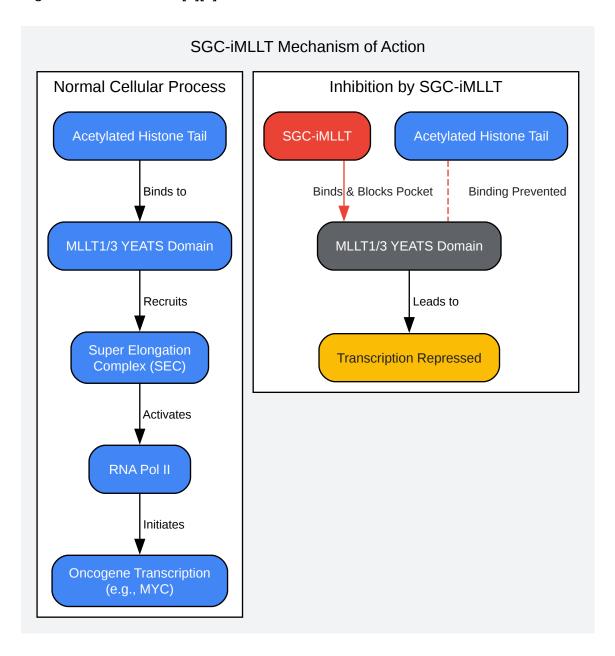
Core Mechanism of Action

The YEATS (YAF9, ENL, AF9, TAF14, SAS5) domains of MLLT1 and MLLT3 are specialized protein modules that recognize and bind to acylated lysine residues on histone tails, particularly acetylated (Kac) and crotonylated (Kcr) lysines.[1] This interaction is a key step in recruiting transcriptional machinery to specific genomic loci, thereby activating gene expression programs. MLLT1 is a component of the DOT1L complex, while MLLT3 is part of the Super Elongation Complex (SEC); both complexes play crucial roles in transcriptional elongation.[1] [4][5]

SGC-iMLLT functions as a potent and selective competitive inhibitor of the MLLT1/3 YEATS domains.[1][2] It achieves this by occupying the hydrophobic pocket within the YEATS domain that normally accommodates the acylated lysine side chain of the histone.[6] By physically blocking this binding site, **SGC-iMLLT** effectively prevents the interaction between MLLT1/3 and chromatin.[1][7] This disruption of reader function leads to the dissociation of MLLT1/3-



containing complexes from their target genes, subsequently downregulating the expression of key oncogenes such as MYC.[8][9]



Click to download full resolution via product page

Caption: SGC-iMLLT competitively inhibits MLLT1/3-histone interaction.

Quantitative Data Summary

SGC-iMLLT demonstrates high potency for MLLT1 and MLLT3, with excellent selectivity over other human YEATS domains and a broad panel of bromodomains.[1][10]



Table 1: In Vitro Binding Affinity and Potency of SGC-iMLLT

Target	Assay Type	Value	Reference
MLLT1 (ENL)	ITC (Kd)	129 nM	[7][8][10]
AlphaScreen (IC50)	260 nM	[7][10]	
MLLT3 (AF9)	ITC (Kd)	77 nM	[7][8]
AlphaScreen (IC50)	260 nM	[7]	
MLLT3-H3.3 Interaction	NanoBRET Assay (IC50)	400 nM	[8]

Table 2: Selectivity Profile of SGC-iMLLT

Off-Target	Assay Type	Value (IC50)	Reference
YEATS2	AlphaScreen	> 10 μM	[1][8][10]
YEATS4	AlphaScreen	> 10 μM	[1][8][10]
BRD4(1), CBP, TAF1, etc.	AlphaScreen	> 10 μM	[10]
Panel of 48 Bromodomains	Thermal Shift Assay	No activity at 50 μM	[8][10]

Detailed Experimental Protocols AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay was employed to determine the in vitro inhibitory potency (IC50) of **SGC-iMLLT** against the YEATS domain-histone interaction.[11][12][13][14]

• Principle: The assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead.[11] When in close proximity (<200 nm), singlet oxygen produced by the

Foundational & Exploratory



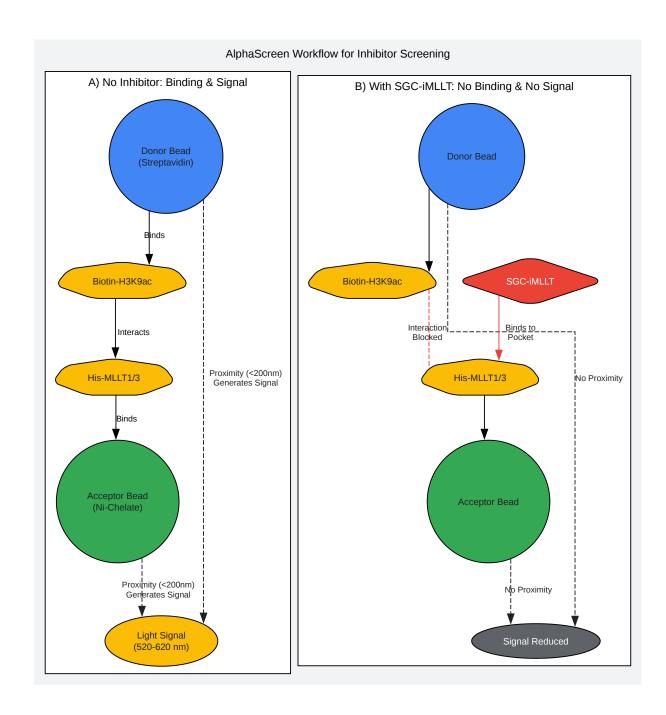


laser-excited (680 nm) Donor bead diffuses to the Acceptor bead, triggering a chemiluminescent signal (520-620 nm).[11][15]

Methodology:

- Reagents: Biotinylated histone H3 peptides (e.g., H3K9ac) are attached to Streptavidin-coated Donor beads.[12][14] His-tagged MLLT1 or MLLT3 YEATS domain proteins are bound to Nickel Chelate-coated Acceptor beads.[12][14]
- Interaction: In the absence of an inhibitor, the YEATS domain binds to the acetylated histone peptide, bringing the Donor and Acceptor beads into close proximity and generating a strong signal.[11]
- Inhibition: SGC-iMLLT is titrated into the reaction. By binding to the YEATS domain, it disrupts the protein-histone interaction, separating the beads and causing a dosedependent decrease in the AlphaScreen signal.[11]
- Data Analysis: The IC50 value is calculated from the resulting dose-response curve. A
 counter-screen using a biotinylated-His6 peptide is often performed to exclude false
 positives.[13]





Click to download full resolution via product page

Caption: Principle of the AlphaScreen assay for MLLT1/3 inhibition.

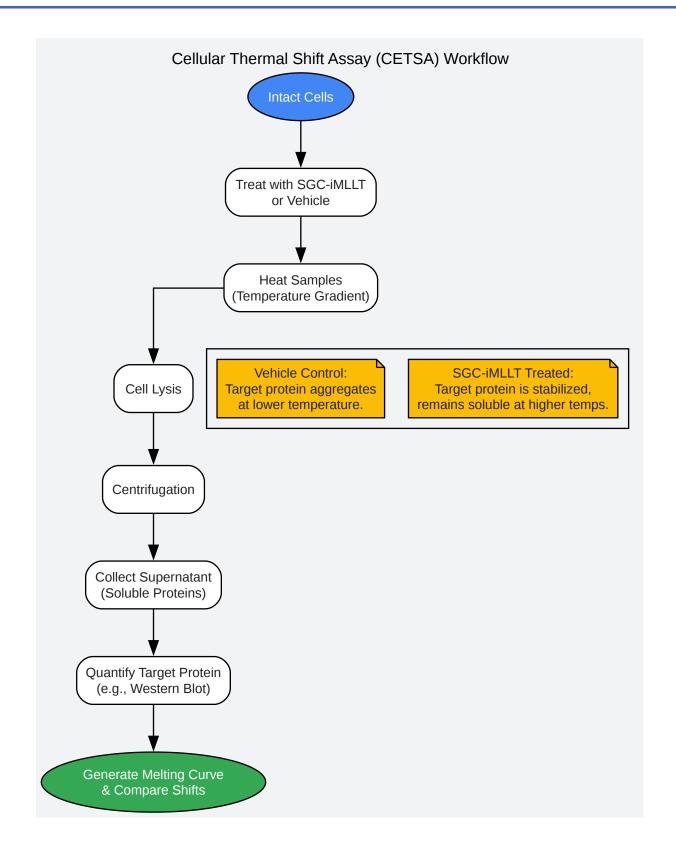


Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify direct target engagement of a compound within a cellular environment.[16][17]

- Principle: The binding of a ligand (like **SGC-iMLLT**) to its target protein (MLLT1/3) often increases the protein's thermal stability.[16][17][18] This means the protein will remain soluble at higher temperatures compared to its unbound state.
- · Methodology:
 - Treatment: Intact cells (e.g., MV4;11 leukemia cells) are incubated with either SGC-iMLLT or a vehicle control.[1]
 - Heating: The cell suspensions are heated across a range of temperatures.
 - Lysis & Separation: Cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.[19]
 - Quantification: The amount of soluble MLLT1 or MLLT3 remaining at each temperature is quantified, typically by Western Blot or mass spectrometry.[19]
 - Data Analysis: A "melting curve" is generated. A shift in this curve to higher temperatures in the SGC-iMLLT-treated samples indicates target stabilization and thus, direct binding.
 SGC-iMLLT was shown to stabilize MLLT1 in MV4;11 cells.[1]





Click to download full resolution via product page

Caption: Workflow for CETSA to confirm cellular target engagement.



Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH , ΔS) of the interaction between **SGC-iMLLT** and the MLLT1/3 YEATS domains.

- Principle: ITC measures the heat released or absorbed during a binding event.
- · Methodology:
 - Setup: A solution of the MLLT1 or MLLT3 YEATS domain is placed in the sample cell of the calorimeter. A solution of SGC-iMLLT is loaded into a titration syringe.
 - Titration: Small aliquots of **SGC-iMLLT** are injected into the protein solution.
 - Measurement: The instrument measures the minute temperature changes that occur upon binding. Each injection results in a heat pulse that is integrated with respect to time.
 - Data Analysis: The resulting data are plotted as power (μcal/sec) versus time. The binding isotherm obtained by plotting the heat per injection against the molar ratio of ligand to protein is then fitted to a binding model to determine the Kd.[20]

NanoBRET™ Target Engagement Assay

This assay was also used to confirm cellular target engagement and measure the intracellular potency of SGC-iMLLT.[1]

- Principle: The assay measures bioluminescence resonance energy transfer (BRET) between a target protein fused to a NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor).
- Methodology:
 - Cell Line: Cells are engineered to express a fusion protein of full-length MLLT1 or MLLT3 with NanoLuc® luciferase.
 - Treatment: These cells are treated with a cell-permeable fluorescent tracer that binds to the YEATS domain, resulting in a BRET signal.



- Inhibition: When the cells are co-treated with SGC-iMLLT, the compound competes with the tracer for binding to the YEATS domain.
- Data Analysis: This competition leads to a dose-dependent decrease in the BRET signal,
 from which an IC50 value for target engagement in live cells can be determined.[6]

Conclusion

SGC-iMLLT is a well-characterized, potent, and highly selective chemical probe for the YEATS domains of MLLT1 and MLLT3.[1] Its mechanism of action, centered on the competitive inhibition of histone-reader interactions, is supported by robust biochemical and cellular data. The availability of **SGC-iMLLT** and its less active control compound, **SGC-iMLLT**-N, provides the research community with invaluable tools to dissect the complex biology of MLLT1/3 in both normal physiology and disease, paving the way for the development of novel epigenetic therapies.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of an MLLT1/3 YEATS Domain Chemical Probe PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an MLLT1/3 YEATS Domain Chemical Probe PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an MLLT1/3 YEATS Domain Chemical Probe. Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 4. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. thesgc.org [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]



- 8. caymanchem.com [caymanchem.com]
- 9. SGC-IMLLT Forlabs Website [forlabs.co.uk]
- 10. Probe SGC-iMLLT | Chemical Probes Portal [chemicalprobes.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. epicypher.com [epicypher.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. epicypher.com [epicypher.com]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [SGC-iMLLT: A Technical Guide to the Mechanism of Action on MLLT1/3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193482#sqc-imllt-mechanism-of-action-mllt1-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com